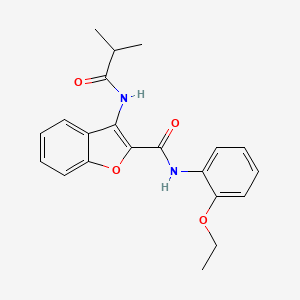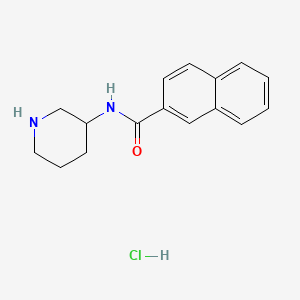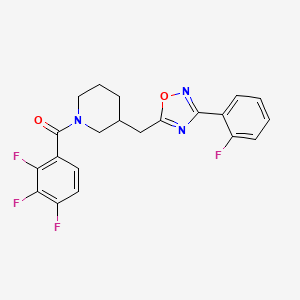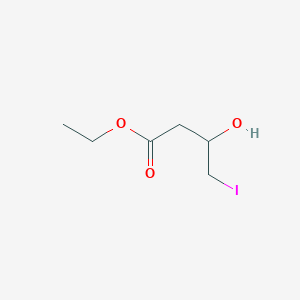
5-氯-2-甲基-1,2,3,4-四氢异喹啉-3-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of THIQ, since they can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .科学研究应用
缺氧组织的药物前体开发
与靶分子相关的化合物 5-氯甲基-1-甲基-2-硝基咪唑已被探索其在药物前体开发中的潜力,旨在选择性地将药物递送至缺氧组织。通过与源自 5-溴异喹啉-1-酮的阴离子反应,它展示了一种在靶向区域生物模拟释放活性药物的机制,为治疗缺氧肿瘤提供了一种新方法 (Parveen, Naughton, Whish, & Threadgill, 1999)。
用于抗菌应用的金属配合物合成
使用该化合物衍生物 5-氯甲基-8-羟基喹啉合成新型配体及其金属配合物表明在抗菌应用中具有巨大潜力。这些配合物已被测试对抗几种细菌和真菌的体外抗菌活性,显示出有希望的结果,可能导致传染病的新治疗方法 (Patel & Patel, 2017)。
用于药物设计的结构分析
涉及取代的四氢喹啉的结构分析的研究,包括类似于 5-氯-2-甲基-1,2,3,4-四氢异喹啉-3-酮的衍生物,提供了对设计具有改进的疗效和减少的副作用的药物的见解。此类结构研究对于理解分子结构的微小变化如何显着影响潜在药物的生物活性至关重要 (Albov, Rybakov, Babaev, & Aslanov, 2004)。
用于癌症治疗的微管蛋白聚合抑制剂
药物中 6-甲氧基-1,2,3,4-四氢喹啉部分的修饰导致产生新的化合物,从而发现了有效的微管蛋白聚合抑制剂,靶向秋水仙碱位点。这项研究展示了在开发破坏微管形成的新型化疗剂中的直接应用,这是一种有希望的癌症治疗方法 (Wang et al., 2014)。
未来方向
The future directions of research on 5-Chloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one could involve further exploration of its biological activities, development of novel THIQ analogs with potent biological activity, and investigation of its mechanism of action . Additionally, the development of new and environmentally friendly methods for the synthesis of THIQ derivatives could be another area of focus .
属性
IUPAC Name |
5-chloro-2-methyl-1,4-dihydroisoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVEXXLOXFXBICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(CC1=O)C(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)
![1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2667435.png)

![(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B2667441.png)
![Spiro[bicyclo[2.2.2]octane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B2667442.png)

![2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride](/img/structure/B2667446.png)



![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2667451.png)
